4-fluoro-N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]benzamide
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Overview
Description
4-FLUORO-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex molecules like this one.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperature, pressure, and pH, to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the piperidine ring could yield a ketone or an aldehyde, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
4-FLUORO-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of biochemical pathways and mechanisms.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-FLUORO-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzodiazole core are known to bind to various biological macromolecules, potentially inhibiting or activating their function. This interaction can modulate biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-FLUORO-3-METHYL-α-PVP: This compound is structurally similar, featuring a fluorine atom and a piperidine ring.
2-(3-CHLOROPHENOXY)-3-FLUORO-4-{(1R)-3-METHYL-1-[(3S)-3-(5-METHYL-2,4-DIOXO-3,4-DIHYDROPYRIMIDIN-1(2H)-YL)PIPERIDIN-1-YL]BUTYL}BENZOIC ACID: Another structurally related compound with a piperidine ring and fluorine atom.
Uniqueness
What sets 4-FLUORO-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE apart is its specific combination of functional groups and its potential for diverse biological activities. The presence of the benzodiazole core, piperidine ring, and fluorine atom provides a unique scaffold for the development of new therapeutic agents and research tools.
Properties
Molecular Formula |
C21H23FN4O |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
4-fluoro-N-[1-methyl-2-(piperidin-1-ylmethyl)benzimidazol-5-yl]benzamide |
InChI |
InChI=1S/C21H23FN4O/c1-25-19-10-9-17(23-21(27)15-5-7-16(22)8-6-15)13-18(19)24-20(25)14-26-11-3-2-4-12-26/h5-10,13H,2-4,11-12,14H2,1H3,(H,23,27) |
InChI Key |
NCLAPJWDGKNLOB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)N=C1CN4CCCCC4 |
Origin of Product |
United States |
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